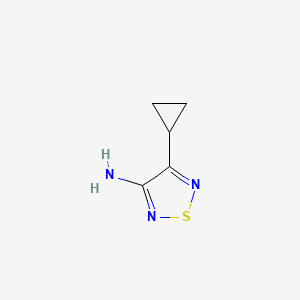

4-Cyclopropyl-1,2,5-thiadiazol-3-amine

Descripción general

Descripción

4-Cyclopropyl-1,2,5-thiadiazol-3-amine is a heterocyclic compound with the molecular formula C5H7N3S and a molecular weight of 141.2 g/mol This compound contains a thiadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one sulfur atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1,2,5-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

4-Cyclopropyl-1,2,5-thiadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thiadiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

Antimicrobial Activity

One of the most significant applications of 4-Cyclopropyl-1,2,5-thiadiazol-3-amine is its use as an antimicrobial agent. Research has shown that derivatives of this compound exhibit potent activity against various bacterial strains:

- Bacterial Inhibition : Studies indicate that compounds containing the thiadiazole moiety demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown Minimum Inhibitory Concentration (MIC) values as low as 15.60 µg/mL against Staphylococcus aureus and 31.50 µg/mL against Escherichia coli .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.60 | |

| Escherichia coli | 31.50 | |

| Pseudomonas aeruginosa | 62.50 |

Antifungal Activity

In addition to antibacterial effects, derivatives also exhibit antifungal properties. For example, certain compounds have demonstrated MIC values ranging from 32 to 42 µg/mL against fungi such as Candida albicans and Aspergillus niger, which are common pathogens in clinical settings .

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential use in agriculture as a pesticide. Its ability to inhibit specific microbial growth can be harnessed to protect crops from pathogenic bacteria and fungi. The effectiveness of these compounds in agricultural applications is supported by their structural similarity to known agrochemicals.

Case Studies and Research Findings

Case Study: Antibacterial Derivatives

A study conducted by Patel et al. synthesized a series of azetidinones derived from this compound. The synthesized compounds were evaluated for their antibacterial activities using standard microbial sensitivity tests. The results indicated that several derivatives had superior activity compared to traditional antibiotics like ampicillin .

Case Study: Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of these compounds with bacterial enzymes responsible for cell wall synthesis. These studies confirm that the synthesized compounds inhibit transpeptidase enzymes effectively, which is critical for bacterial cell wall integrity .

Mecanismo De Acción

The mechanism of action of 4-Cyclopropyl-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with biological targets, leading to various biological effects . For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation . Similarly, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparación Con Compuestos Similares

4-Cyclopropyl-1,2,5-thiadiazol-3-amine can be compared with other thiadiazole derivatives, such as:

5-Cyclopropyl-1,3,4-thiadiazol-2-amine: Similar in structure but with different positioning of nitrogen and sulfur atoms in the ring, leading to different chemical properties and biological activities.

5-Cyclohexyl-1,3,4-thiadiazol-2-amine: Contains a cyclohexyl group instead of a cyclopropyl group, resulting in different steric and electronic effects.

5-(3-Pyridinyl)-1,3,4-thiadiazol-2-amine: Contains a pyridinyl group, which may enhance its biological activity due to the presence of an additional aromatic ring.

The uniqueness of this compound lies in its specific ring structure and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .

Actividad Biológica

4-Cyclopropyl-1,2,5-thiadiazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring structure with a cyclopropyl group, which influences its chemical reactivity and biological activity. The presence of the thiadiazole moiety is crucial for its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit substantial antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against several pathogenic microorganisms.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 31.25 µg/mL | |

| Escherichia coli | 62.50 µg/mL | |

| Pseudomonas aeruginosa | 125 µg/mL |

These findings suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by Gram-positive and Gram-negative bacteria.

Anticancer Activity

This compound has also been investigated for its anticancer properties. The mechanism involves the inhibition of cancer cell proliferation through various pathways.

Case Study: Antiproliferative Effects

A study evaluated the compound's efficacy against cancer cell lines. The results indicated that it could induce cell cycle arrest and apoptosis in cancer cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| SGC-7901 | 0.85 | Tubulin polymerization inhibition | |

| MCF-7 | 1.20 | Induction of apoptosis |

The data indicates that the compound effectively disrupts microtubule dynamics similar to known chemotherapeutics.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiadiazole ring facilitates cellular uptake and interaction with enzymes or receptors involved in critical signaling pathways.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Modulation of Signal Transduction : It may alter signal transduction pathways that regulate cell growth and apoptosis.

Comparative Analysis

When compared to other thiadiazole derivatives, such as 5-cyclopropyl-1,3,4-thiadiazol-2-amine, the unique cyclopropyl substitution in this compound contributes to its distinct biological profile.

Table 3: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 5-Cyclopropyl-1,3,4-thiadiazol-2-amine | Low | Moderate |

This comparison highlights the enhanced biological activities associated with the structure of this compound.

Propiedades

IUPAC Name |

4-cyclopropyl-1,2,5-thiadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c6-5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLIQXFEAMXACF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496127-98-0 | |

| Record name | 4-cyclopropyl-1,2,5-thiadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.